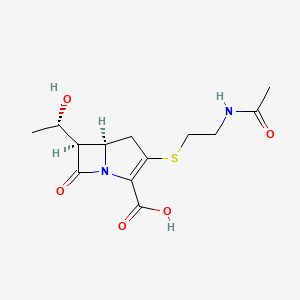
Epithienamycin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epithienamycin A is a member of carbapenems.
常见问题
Q. What experimental approaches are used to elucidate the biosynthetic pathway of Epithienamycin A in Streptomyces cattleya?
Basic Research Question
this compound is produced by Streptomyces cattleya alongside thienamycin and N-acetylthienamycin . Methodological strategies include:
- Gene Knockout Studies : Identifying biosynthetic gene clusters (e.g., thn genes) and analyzing intermediates in mutant strains.
- Enzyme Characterization : Purifying and testing enzymes (e.g., carbapenem synthase, epimerases) for substrate specificity and catalytic activity using HPLC and mass spectrometry .
- Isotopic Labeling : Tracking carbon/nitrogen incorporation via 13C- or 15N-labeled precursors in fermentation media.
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different bacterial models?
Advanced Research Question
Contradictions may arise from variations in bacterial strain susceptibility, assay conditions, or compound stability. Methodological solutions include:
- Standardized Assays : Replicating studies under controlled conditions (pH, temperature, inoculum size) using CLSI/MIC guidelines.
- Stability Testing : Assessing this compound degradation in different media via LC-MS over time.
- Meta-Analysis : Applying statistical frameworks (e.g., random-effects models) to harmonize disparate datasets .
Q. What analytical techniques are most effective for structural characterization and quantification of this compound?
Basic Research Question
- NMR Spectroscopy : 1H- and 13C-NMR for resolving β-lactam and thioether moieties .
- High-Resolution Mass Spectrometry (HR-MS) : Confirming molecular formula (C12H18N2O4S) and fragmentation patterns.
- HPLC-PDA : Quantification using reverse-phase columns (C18) with UV detection at 220–300 nm.
Q. How should researchers design experiments to investigate this compound’s resistance mechanisms in Gram-negative pathogens?
Advanced Research Question
- Transcriptomic Profiling : RNA-seq to identify upregulated efflux pumps (e.g., acrAB-tolC) or β-lactamase genes in resistant strains.
- Chemical Synergy Assays : Testing this compound with efflux pump inhibitors (e.g., PAβN) to restore activity.
- Molecular Dynamics Simulations : Modeling interactions between this compound and penicillin-binding proteins (PBPs) to predict mutation-driven resistance .
Q. What methodologies ensure reproducibility in this compound studies, particularly in synthetic biology approaches?
Methodological Guidance
- Data Management Plans : Documenting raw spectral data, fermentation conditions, and strain genotypes in FAIR-compliant repositories .
- Statistical Rigor : Predefining sample sizes and analytical endpoints to avoid Type I/II errors, aligned with FDA guidance on pharmacokinetic studies .
- Strain Authentication : Using whole-genome sequencing to verify S. cattleya lineages and rule of contamination.
Q. How can comparative studies between this compound and its analogs (e.g., OA-6129 B1) inform structure-activity relationships (SAR)?
Advanced Research Question
- Crystallography : Solving 3D structures of analogs bound to target enzymes (e.g., PBP2a) to identify critical functional groups.
- Minimum Inhibitory Concentration (MIC) Profiling : Testing analogs against panels of multidrug-resistant pathogens.
- QSAR Modeling : Using molecular descriptors (e.g., logP, polar surface area) to predict bioactivity trends .
Q. What strategies address the instability of this compound during in vitro and in vivo experiments?
Methodological Guidance
- Lyophilization : Stabilizing purified compounds at -80°C under inert gas (argon).
- Prodrug Design : Synthesizing ester or carbamate derivatives to enhance serum stability.
- Pharmacokinetic Monitoring : Using microdialysis in animal models to track real-time degradation .
Q. How can researchers optimize fermentation conditions to maximize this compound yield in S. cattleya cultures?
Basic Research Question
- Media Optimization : Testing carbon/nitrogen sources (e.g., glycerol, ammonium sulfate) via response surface methodology (RSM).
- Precursor Feeding : Supplementing with L-cysteine or D-glucose to enhance precursor availability.
- Metabolic Flux Analysis : 13C-metabolic tracing to identify rate-limiting steps in biosynthesis .
属性
分子式 |
C13H18N2O5S |
|---|---|
分子量 |
314.36 g/mol |
IUPAC 名称 |
(5R,6R)-3-(2-acetamidoethylsulfanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h6,8,10,16H,3-5H2,1-2H3,(H,14,17)(H,19,20)/t6-,8+,10-/m0/s1 |
InChI 键 |
VUDXUIMGYZQRKK-IONOHQLYSA-N |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
手性 SMILES |
C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
规范 SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















